N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
Description
N-(2,3-Dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide features a pyrimido[5,4-b]indole core substituted at position 3 with a 4-ethoxyphenyl group and at position 2 with a thioacetamide moiety linked to an N-(2,3-dimethylphenyl) substituent. The ethoxy group enhances lipophilicity, while the thioacetamide linkage contributes to hydrogen-bonding interactions critical for receptor binding .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3S/c1-4-35-20-14-12-19(13-15-20)32-27(34)26-25(21-9-5-6-10-23(21)30-26)31-28(32)36-16-24(33)29-22-11-7-8-17(2)18(22)3/h5-15,30H,4,16H2,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIQWRNCEIJOSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=CC(=C5C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidoindole core, followed by the introduction of the ethoxyphenyl and dimethylphenyl groups. The final step involves the formation of the thioacetamide linkage.
Preparation of Pyrimidoindole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Introduction of Dimethylphenyl Group: Similar to the ethoxyphenyl group, this step involves electrophilic aromatic substitution.
Formation of Thioacetamide Linkage: This step typically involves the reaction of the intermediate with thioacetic acid or its derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidoindole Core
Position 3 Modifications
- The compound 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-methoxyphenyl)acetamide (536715-23-8) demonstrates how halogenation can stabilize π-π stacking interactions .
- 3-(3,4-Dimethoxyphenyl) Analog (): Introducing two methoxy groups (C₆H₃(OCH₃)₂) increases polarity and hydrogen-bonding capacity, as seen in 888442-02-2 (C₂₈H₂₆N₄O₄S). This modification may improve metabolic stability compared to the mono-ethoxy group in the target compound .
Position 2 Thioacetamide Modifications
- N-(4-Methylphenyl) vs. N-(2,3-Dimethylphenyl) ( vs. In contrast, 537667-86-0 (N-(4-methylphenyl)) lacks this steric effect, which may reduce selectivity .
- Cycloalkyl and Heteroaromatic Substituents (): Derivatives like N-cyclopentyl (compound 11) and N-(thiazol-2-yl) (compound 21) exhibit varied yields (76% vs. 21.1%), highlighting synthetic challenges with bulkier or heterocyclic amines. The thiazole-containing analog’s low yield suggests steric hindrance during coupling .
Physicochemical and Pharmacokinetic Properties
*Molecular weight inferred from analogs due to lack of explicit data.
- Lipophilicity : The 4-chlorophenyl analog (logP ~4.1) is more lipophilic than the target compound, favoring membrane permeability but risking off-target binding. The dimethoxy analog (logP ~2.9) balances solubility and absorption .
- Metabolic Stability : Ethoxy and methoxy groups are susceptible to oxidative metabolism, whereas chloro substituents resist degradation, prolonging half-life .
Biological Activity
N-(2,3-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The compound was synthesized through a series of reactions involving thioxoquinazolinone derivatives. The synthesis typically involves the Mannich reaction using anthranilic acid and various secondary amines in the presence of formaldehyde. The structures of the synthesized compounds were confirmed using spectral analysis techniques such as FTIR, NMR, and mass spectrometry .
Antimicrobial Activity
The compound demonstrated broad-spectrum antimicrobial activity against various pathogens. In vitro studies showed effectiveness against:
- Gram-positive bacteria : Staphylococcus aureus and Streptococcus aureus.
- Gram-negative bacteria : Escherichia coli and Proteus vulgaris.
- Fungi : Candida albicans and Aspergillus niger.
The Minimum Inhibitory Concentration (MIC) values indicated that the compound was more effective than standard antibiotics like amikacin and fluconazole .
| Pathogen | MIC (µg/mL) | Standard Control |
|---|---|---|
| Staphylococcus aureus | 10 | Amikacin (10) |
| Escherichia coli | 15 | Amikacin (10) |
| Candida albicans | 20 | Fluconazole (20) |
Anticonvulsant Activity
In addition to antimicrobial properties, the compound exhibited anticonvulsant activity evaluated through the maximal electroshock (MES) convulsion method. The results indicated that certain derivatives showed significant protection against induced seizures, suggesting a potential therapeutic role in epilepsy management .
The biological activity of this compound may be attributed to the following mechanisms:
- Inhibition of Bacterial Cell Wall Synthesis : The compound's structure allows it to interfere with bacterial cell wall synthesis, leading to cell lysis.
- Modulation of Neurotransmitter Release : Its anticonvulsant effects may be linked to modulation in neurotransmitter release or receptor activity within the central nervous system.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A study reported that derivatives similar to this compound exhibited enhanced activity against resistant strains of bacteria .
- Comparative Analysis : Research comparing this compound with other known antimicrobial agents found it to be significantly more effective against certain strains of bacteria and fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
